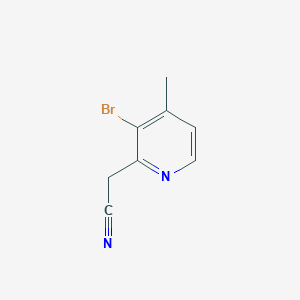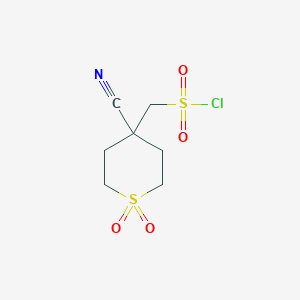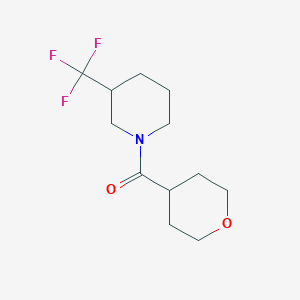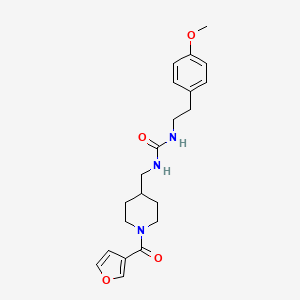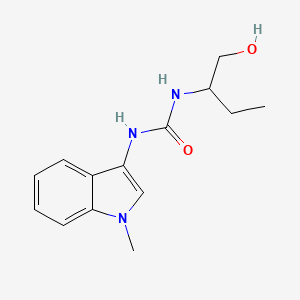
1-(1-hydroxybutan-2-yl)-3-(1-methyl-1H-indol-3-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-hydroxybutan-2-yl)-3-(1-methyl-1H-indol-3-yl)urea, also known as GW501516, is a synthetic drug that has been extensively studied in the field of sports medicine and exercise physiology. It is a selective agonist of the peroxisome proliferator-activated receptor delta (PPARδ) and has been shown to enhance endurance and improve lipid metabolism.
Wissenschaftliche Forschungsanwendungen
Structural Studies and Biological Activity
A study by S. M. Saharin et al. (2008) on a structurally related compound, highlights the importance of the indole component in biological activity, where the orientation of the indole unit significantly influences molecular interactions. This work suggests that compounds with similar structural motifs, including 1-(1-hydroxybutan-2-yl)-3-(1-methyl-1H-indol-3-yl)urea, may exhibit unique biological activities due to their specific structural arrangements, including potential intra- and intermolecular hydrogen bonding capabilities (S. M. Saharin, Hapipah Mohd Ali, W. Robinson, & A. Mahmood, 2008).
Neuropeptide Y5 Receptor Antagonists
C. Fotsch et al. (2001) discuss the optimization of compounds targeting the neuropeptide Y5 receptor, a key player in the regulation of appetite and energy homeostasis. Through structural modification, including the urea portion, the study underscores the therapeutic potential of urea derivatives in the development of appetite suppressants. The detailed structure-activity relationship analysis presented can inform further research on compounds like this compound for potential metabolic disorder treatments (C. Fotsch, J. Sonnenberg, N. Chen, C. Hale, W. Karbon, & M. H. Norman, 2001).
Spin-Trapping and ESR Spectroscopy
Research by S. Rustgi and P. Riesz (1978) on the interaction of hydroxyl radicals with dihydropyrimidine base derivatives provides insights into the reactivity of similar urea compounds with reactive oxygen species. This study, through spin-trapping and ESR spectroscopy, helps understand the potential antioxidant properties or oxidative stress relevance of urea derivatives in biological systems (S. Rustgi & P. Riesz, 1978).
Hydrogel Formation and Material Properties
G. Lloyd and J. Steed (2011) explored the formation of hydrogels using urea derivatives, highlighting how the identity of anions influences the gel's physical properties. This research points to potential applications of this compound in creating responsive materials for biomedical or environmental applications, given its urea backbone and the potential for anion interaction (G. Lloyd & J. Steed, 2011).
Fluorescent Probing and Bioimaging
The work by Qingming Wang et al. (2017) on a novel fluorescent sensor underscores the utility of urea derivatives in designing selective probes for metal ions, such as Al3+. The unique binding stoichiometry and sensitivity demonstrated in this study suggest the potential of structurally similar compounds for applications in bioimaging and environmental monitoring (Qingming Wang, Lei Yang, Hua Wang, Jialiang Song, Hui Ding, Xinhui Tang, & Hongmiao Yao, 2017).
Eigenschaften
IUPAC Name |
1-(1-hydroxybutan-2-yl)-3-(1-methylindol-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2/c1-3-10(9-18)15-14(19)16-12-8-17(2)13-7-5-4-6-11(12)13/h4-8,10,18H,3,9H2,1-2H3,(H2,15,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBTKIUHEAVAJAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NC(=O)NC1=CN(C2=CC=CC=C21)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-(trifluoromethyl)benzenecarbaldehyde N-[3-(trifluoromethyl)-2-quinoxalinyl]hydrazone](/img/structure/B2423973.png)
![5-Chloro-N-[[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl]-2-methoxybenzamide](/img/structure/B2423974.png)
![6-(2-chloro-6-fluorobenzyl)-3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2423975.png)
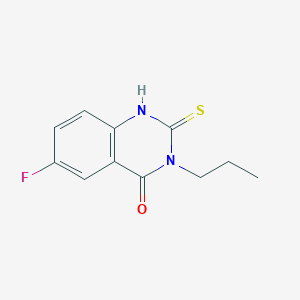

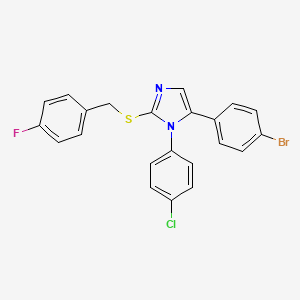
![5-bromo-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]furan-2-carboxamide](/img/structure/B2423986.png)
